An In-depth Technical Guide to 2,2-Difluoro-2-(Fluorophenyl)ethan-1-ols: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2,2-Difluoro-2-(Fluorophenyl)ethan-1-ols: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Value of Fluorinated Building Blocks
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2][3] Organofluorine compounds are prevalent in pharmaceuticals and agrochemicals, with over half of all new small-molecule drugs containing at least one fluorine atom.[4] The (Difluoro)(fluorophenyl)ethanol scaffold represents a valuable class of fluorinated building blocks, providing a synthetically accessible motif to enhance the properties of drug candidates.[3][4]
This guide will explore the synthesis, properties, and applications of this important class of compounds, using well-documented analogs to provide a robust technical overview.
Table 1: Representative (Difluoro)(fluorophenyl)ethanol Analogs and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| 2,2-Difluoro-2-phenylethanol | 129973-51-9 | C₈H₈F₂O | 158.14 | InChI=1S/C8H8F2O/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5,11H,6H2 |
| 1-(4-Fluorophenyl)ethanol | 403-41-8 | C₈H₉FO | 140.15 | InChI=1S/C8H9FO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3 |
| 2-(3-Fluorophenyl)ethanol | 52059-53-7 | C₈H₉FO | 140.15 | InChI=1S/C8H9FO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2 |
Physicochemical Properties and Spectroscopic Analysis
The physicochemical properties of (difluoro)(fluorophenyl)ethanols are heavily influenced by the number and position of the fluorine atoms. The strong electron-withdrawing nature of fluorine can impact the acidity of the hydroxyl proton and the overall lipophilicity of the molecule.
Table 2: Computed Physicochemical Properties of Representative Analogs
| Property | 2,2-Difluoro-2-phenylethanol[5] | 1-(4-Fluorophenyl)ethanol |
| Molecular Weight ( g/mol ) | 158.14 | 140.15 |
| XLogP3 | 1.9 | 1.6 |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 1 | 1 |
| Rotatable Bond Count | 2 | 2 |
| Topological Polar Surface Area | 20.2 Ų | 20.2 Ų |
Spectroscopic Characterization
The structural elucidation of (difluoro)(fluorophenyl)ethanols relies on a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton spectrum will show characteristic signals for the aromatic protons, the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton itself. The coupling of the methylene protons to the adjacent fluorine atoms will result in complex splitting patterns (triplets or doublets of triplets).
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¹³C NMR: The carbon spectrum will display signals for the aromatic carbons, the carbon bearing the gem-difluoro group, and the methylene carbon. The carbon signals will exhibit coupling to the attached fluorine atoms (¹JCF, ²JCF), which is a key diagnostic feature.
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¹⁹F NMR: The fluorine spectrum is crucial for confirming the presence and chemical environment of the fluorine atoms. The spectrum will show distinct signals for the aromatic fluorine and the gem-dinal difluoro group, with characteristic chemical shifts and coupling constants.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Strong C-F stretching vibrations will be observed in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak, which can be used to confirm the molecular weight of the compound. The fragmentation pattern will likely involve the loss of water, as well as fragmentation of the carbon-carbon bond adjacent to the aromatic ring.
Synthesis and Reaction Mechanisms
The synthesis of 2,2-difluoro-2-aryl-ethan-1-ols typically involves a two-step process starting from a readily available aryl ketone. A general synthetic approach is outlined below.
General Synthetic Workflow
Caption: General synthetic route to 2,2-difluoro-2-aryl-ethan-1-ols.
Step-by-Step Experimental Protocol (Representative)
Step 1: Synthesis of 2,2-Difluoro-1-(3-fluorophenyl)ethan-1-one (Ketone Precursor)
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To a solution of 1-(3-fluorophenyl)ethan-1-one in a suitable solvent (e.g., acetonitrile), add a fluorinating agent such as Selectfluor®.
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The reaction is typically carried out at elevated temperatures and may require a catalyst.
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The progress of the reaction should be monitored by TLC or GC-MS.
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Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.
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The crude product is then purified by column chromatography to yield the desired α,α-difluoro aryl ketone.
Step 2: Reduction to 2,2-Difluoro-2-(3-fluorophenyl)ethan-1-ol
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Dissolve the 2,2-difluoro-1-(3-fluorophenyl)ethan-1-one in a suitable solvent such as methanol or ethanol.
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Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent.
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The combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to afford the final product, 2,2-difluoro-2-(3-fluorophenyl)ethan-1-ol.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the (difluoro)(fluorophenyl)ethanol motif into a drug candidate can offer several advantages:
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Enhanced Metabolic Stability: The gem-difluoro group can block sites of metabolic oxidation, particularly by cytochrome P450 enzymes, thereby increasing the half-life of the drug.[1][3]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups and influence the molecule's lipophilicity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.[2][6]
-
Increased Binding Affinity: The introduction of fluorine can lead to favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions, resulting in enhanced binding affinity and potency.[3]
Caption: Role of fluorinated building blocks in lead optimization.
Safety and Handling of Organofluorine Compounds
While organofluorine compounds are invaluable research tools, their handling requires strict adherence to safety protocols due to the potential hazards associated with both the final products and the reagents used in their synthesis.[7]
Table 3: Safety and Handling Guidelines for Organofluorine Compounds
| Aspect | Guideline |
| Personal Protective Equipment (PPE) | Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. Work should be conducted in a well-ventilated fume hood.[8] |
| Handling Fluorinating Agents | Reagents like fluorine gas are extremely corrosive and reactive.[9] Specialized equipment and training are necessary for their safe use.[8] Electrophilic fluorinating agents should be handled with care, avoiding contact with skin and eyes. |
| Emergency Procedures | Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. For exposure to fluorine gas, which can form hydrofluoric acid on contact with moisture, application of calcium gluconate gel is recommended after initial flushing.[9] Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Waste Disposal | Dispose of all chemical waste in accordance with local, state, and federal regulations. Avoid disposing of organofluorine compounds down the drain, as some can be persistent in the environment.[10] |
Conclusion
The class of (difluoro)(fluorophenyl)ethanols represents a versatile and valuable platform for the development of new pharmaceuticals and agrochemicals. Their synthesis, while requiring careful handling of fluorinating agents, is achievable through established chemical transformations. The strategic incorporation of this motif can significantly enhance the biological and physicochemical properties of a lead compound. As our understanding of the nuanced effects of fluorination continues to grow, so too will the applications of these important building blocks in the field of drug discovery.
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